molecular formula C20H20ClN3O3S2 B2695766 1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide CAS No. 849688-36-4

1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide

Cat. No. B2695766
CAS RN: 849688-36-4
M. Wt: 449.97
InChI Key: FAMRIRFGBCQZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. The derivatives exhibited potent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents against cancer (A. Rehman et al., 2018).

Alzheimer’s Disease Treatment

Research into N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was conducted to find new drug candidates for Alzheimer’s disease. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating promising results (A. Rehman et al., 2018).

Pro-apoptotic Activity

Another study synthesized indapamide derivatives to explore their pro-apoptotic activity as anticancer agents. Among these, specific compounds showed high proapoptotic activity against melanoma cell lines, indicating their potential use in cancer therapy (Ö. Yılmaz et al., 2015).

Molecular Interaction Studies

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the molecular interactions and binding affinities of similar compounds, aiding in the design of receptor-specific drugs (J. Shim et al., 2002).

Polyamide Materials

A study on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids explored the synthesis of high-performance polymers with potential applications in various industries, highlighting the versatility of sulfone-based compounds in material science (S. Hsiao & P. Huang, 1997).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-22-18-7-4-16(12-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRIRFGBCQZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide

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